
N-(2-Hydroxyethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)benzamide is a synthetic organic compound with the molecular formula C18H25NO2 It is known for its unique structural features, which include a hydroxyethyl group, a methoxy group, and a norbornyl moiety attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of p-methoxybenzoic acid with thionyl chloride to form p-methoxybenzoyl chloride. This intermediate is then reacted with 2-aminoethanol to yield N-(2-hydroxyethyl)-p-methoxybenzamide.
Introduction of the Norbornyl Moiety: The next step involves the alkylation of the benzamide derivative with 3-methyl-2-norbornylmethyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxyethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(2-oxoethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)benzamide.
Reduction: Formation of N-(2-hydroxyethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)aniline.
Substitution: Formation of N-(2-hydroxyethyl)-p-hydroxy-N-((3-methyl-2-norbornyl)methyl)benzamide.
Aplicaciones Científicas De Investigación
N-(2-Hydroxyethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxyethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group may facilitate binding to enzymes or receptors, while the methoxy and norbornyl groups contribute to the compound’s overall stability and bioavailability. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)-p-nitrobenzamide: Similar structure but with a nitro group instead of a methoxy group.
N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)benzamide: Lacks the methoxy group.
Uniqueness
N-(2-Hydroxyethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.
Propiedades
Número CAS |
36398-86-4 |
|---|---|
Fórmula molecular |
C19H27NO3 |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)-4-methoxy-N-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methyl]benzamide |
InChI |
InChI=1S/C19H27NO3/c1-13-15-3-4-16(11-15)18(13)12-20(9-10-21)19(22)14-5-7-17(23-2)8-6-14/h5-8,13,15-16,18,21H,3-4,9-12H2,1-2H3 |
Clave InChI |
OSUHEEMAQQFAGE-UHFFFAOYSA-N |
SMILES canónico |
CC1C2CCC(C2)C1CN(CCO)C(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine](/img/structure/B14663855.png)
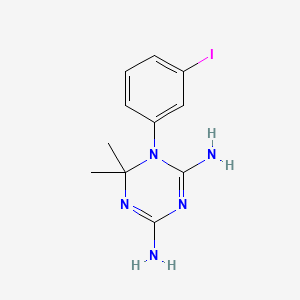
![Dimethyl[(methylsulfanyl)methyl]sulfanium chloride](/img/structure/B14663863.png)

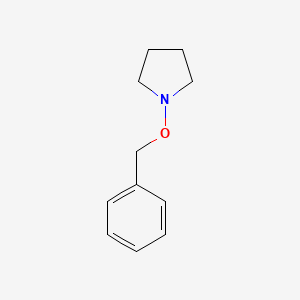
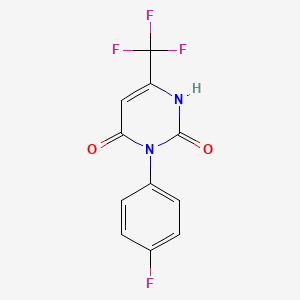
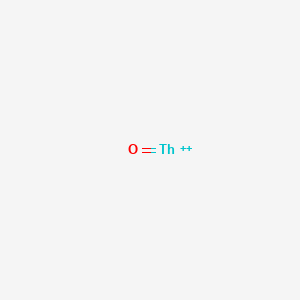
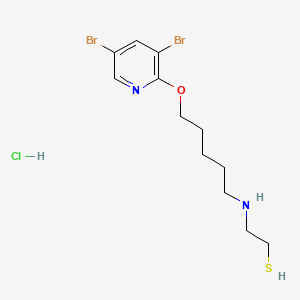
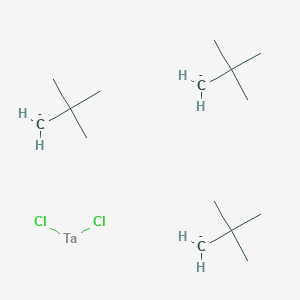
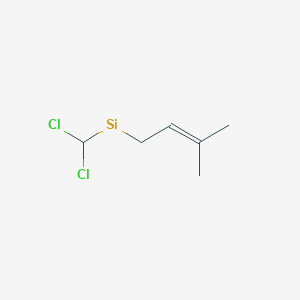


![2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one](/img/structure/B14663926.png)
